N-(4-ethylphenyl)cyclopentanecarboxamide

Description

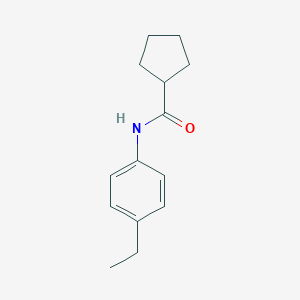

N-(4-ethylphenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane ring fused to a carboxamide group, with a 4-ethylphenyl substituent attached to the amide nitrogen. For example, cyclopentyl fentanyl (a related compound with a piperidinyl-phenethyl group) is classified as a controlled opioid analog, suggesting that substitutions on the phenyl ring and carboxamide backbone significantly influence receptor interactions and pharmacological effects .

The compound’s molecular formula is inferred as C₁₄H₁₉NO, with a molecular weight of approximately 217.31 g/mol (based on similar derivatives in and ). Its structure positions it within a broader class of carboxamide derivatives studied for applications ranging from enzyme inhibition to sensory modulation (e.g., VUAA1, an insect odorant receptor agonist in ).

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(4-ethylphenyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C14H19NO/c1-2-11-7-9-13(10-8-11)15-14(16)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |

InChI Key |

APELEAODURJCEB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution on the Phenyl Ring

The 4-ethylphenyl group distinguishes this compound from derivatives with other substituents:

- Electron-withdrawing groups: N-(4-Acetylphenyl)cyclopentanecarboxamide () features a polar acetyl group (-COCH₃), increasing solubility in polar solvents compared to the non-polar ethyl group.

- Electron-donating groups :

Modifications to the Carboxamide Backbone

- Hydrazine-1-carbonothioyl derivatives (): Compounds like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide introduce thiourea moieties, altering melting points (148–201°C) and hydrogen-bonding networks.

- Fentanyl analogs (): Cyclopentyl fentanyl replaces the 4-ethylphenyl group with a phenethylpiperidinyl moiety, conferring potent µ-opioid receptor agonism.

Physicochemical Properties

Key data from synthesized analogs ():

| Compound Name | Substituent(s) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide | Benzoyl hydrazine | 193–195 | 66 |

| N-(4-Acetylphenyl)cyclopentanecarboxamide | 4-Acetylphenyl | Not reported | — |

| N-(4-ethylphenyl)cyclopentanecarboxamide* | 4-Ethylphenyl | — | — |

*Note: Data for the target compound is extrapolated. Ethyl groups typically reduce polarity, lowering solubility in aqueous media compared to acetyl or morpholinyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.